molecular formula C12H21NO3 B12997862 tert-Butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12997862
M. Wt: 227.30 g/mol
InChI Key: LJZKCLOQMYZAGC-UHFFFAOYSA-N
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Description

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target in synthetic organic chemistry .

Preparation Methods

The synthesis of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic precursor that contains the necessary stereochemical information. This precursor undergoes a series of transformations to form the bicyclic structure. Another method involves the desymmetrization of achiral tropinone derivatives .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions often include the use of chiral catalysts and specific temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then interact with biological targets. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane can be compared to other tropane alkaloids, such as cocaine and atropine. While these compounds share the 8-azabicyclo[3.2.1]octane scaffold, exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is unique due to the presence of the Boc protecting group and the hydroxyl group. These functional groups provide additional sites for chemical modification and influence the compound’s reactivity and biological activity .

Similar compounds include:

  • Cocaine
  • Atropine
  • Scopolamine

Each of these compounds has distinct biological activities and applications, highlighting the versatility of the 8-azabicyclo[3.2.1]octane scaffold .

Properties

IUPAC Name

tert-butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZKCLOQMYZAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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